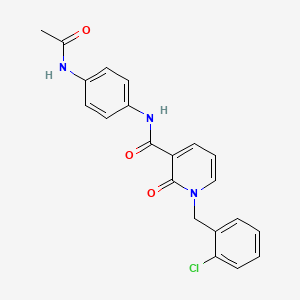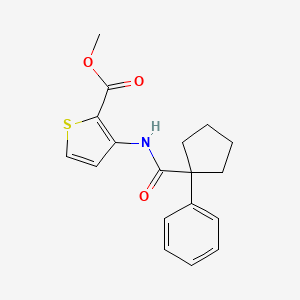![molecular formula C18H17ClN4OS B2682554 3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034242-75-4](/img/structure/B2682554.png)
3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antimycobacterial Activities
Research has highlighted the antimicrobial properties of thiazolopyridine derivatives, demonstrating their potential in combating resistant strains of bacteria and fungi. For instance, thiazolopyridines have been shown to possess antimicrobial activity against various microbial strains, indicating their potential as templates for the development of new antimicrobial agents (El-Maghraby et al., 2002; Anuse et al., 2019; Patel et al., 2011). These findings underscore the importance of thiazolopyridine compounds in addressing the growing issue of antimicrobial resistance.
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds based on thiazolopyridine structures has been extensively studied, with researchers developing various derivatives that exhibit significant biological activities. These activities include but are not limited to antimicrobial, analgesic, and antiparkinsonian properties (Amr et al., 2008; Abu‐Hashem et al., 2020). This research domain is pivotal for pharmaceutical innovation, offering a pathway to the development of new therapeutic agents.
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, derived from the core structure of interest, have been synthesized and evaluated as potential antiulcer agents. While some compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties, highlighting the potential of thiazolopyridine derivatives in the development of treatments for ulcerative conditions (Starrett et al., 1989).
Mécanisme D'action
Target of Action
Similar thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinase (pi3k) with an ic50 of 36 nM . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic interventions .
Mode of Action
It can be inferred from similar compounds that it might inhibit the pi3k enzyme, thereby disrupting the pi3k/akt signaling pathway . This pathway is crucial for many cellular functions, including growth and survival, so its inhibition can lead to the suppression of these processes .
Biochemical Pathways
Based on its potential inhibition of pi3k, it can be inferred that it affects the pi3k/akt signaling pathway . This pathway plays a key role in multiple cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism. Therefore, its inhibition can have downstream effects on these processes .
Result of Action
Based on the potential inhibition of pi3k, it can be inferred that the compound may suppress cellular processes such as growth and survival, which are regulated by the pi3k/akt signaling pathway .
Propriétés
IUPAC Name |
3-chloro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-4-1-3-12(11-13)16(24)21-14-6-9-23(10-7-14)18-22-15-5-2-8-20-17(15)25-18/h1-5,8,11,14H,6-7,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJKQJJDXIMNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)

![4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2682474.png)


![methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2682481.png)
![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)

![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)
![Ethyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2682488.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2682493.png)
